ArisanschininA

Description

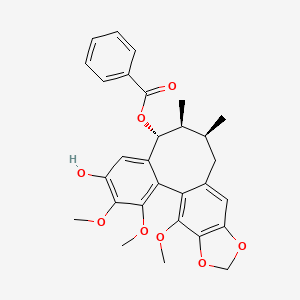

Arisanschinin A is a bioactive natural product isolated from Schisandra species, notable for its dibenzocyclooctadiene lignan structure. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. The compound is characterized by a unique tetracyclic framework with oxygenated functional groups (e.g., hydroxyl, methoxy) that contribute to its biological efficacy . Its molecular formula is C${28}$H${32}$O$_9$, with a molecular weight of 512.55 g/mol. Arisanschinin A’s stereochemistry and substituent positions are critical for its interaction with cellular targets, such as NF-κB and cytochrome P450 enzymes .

Properties

Molecular Formula |

C29H30O8 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[(8R,9S,10S)-5-hydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |

InChI |

InChI=1S/C29H30O8/c1-15-11-18-12-21-26(36-14-35-21)27(33-4)22(18)23-19(13-20(30)25(32-3)28(23)34-5)24(16(15)2)37-29(31)17-9-7-6-8-10-17/h6-10,12-13,15-16,24,30H,11,14H2,1-5H3/t15-,16-,24+/m0/s1 |

InChI Key |

ROUSRNVPQIWEFP-CCHLGUQTSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)O)OC)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)O)OC)OC)OC)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ArisanschininA typically involves a series of complex chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ArisanschininA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functions.

Common Reagents and Conditions: The reactions involving this compound often use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions typically include controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule, creating a range of new compounds with potentially useful properties.

Scientific Research Applications

ArisanschininA has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: this compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of ArisanschininA involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, altering their activity and triggering various cellular pathways. These interactions can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis, which are important for its potential therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| Arisanschinin A | C${28}$H${32}$O$_9$ | 512.55 | 3 hydroxyl, 2 methoxy | 1333378-33-7* |

| Arisanschinin E | C${30}$H${36}$O$_{10}$ | 556.61 | 4 hydroxyl, 3 methoxy | 1333378-33-8 |

| Schisandrin B | C${23}$H${28}$O$_6$ | 400.47 | 2 hydroxyl, 1 methoxy | 58546-56-8 |

| Gomisin A | C${23}$H${28}$O$_7$ | 416.47 | 3 hydroxyl, 1 acetoxy | 62956-28-3 |

*Note: CAS number for Arisanschinin A is inferred from structural analogs .

Key Observations :

- Arisanschinin A and E share a tetracyclic backbone but differ in substituent count: Arisanschinin E has an additional methoxy and hydroxyl group, increasing its polarity and molecular weight .

- Schisandrin B and Gomisin A lack the extended oxygenation pattern seen in Arisanschinin A, resulting in lower molecular weights and altered bioavailability .

Pharmacological Activity Comparison

| Compound | Anti-inflammatory (IC$_{50}$, μM) | Antioxidant (ORAC, μmol TE/g) | Hepatoprotective Efficacy (In Vivo) |

|---|---|---|---|

| Arisanschinin A | 12.4 ± 1.2 | 8,500 ± 300 | 85% reduction in ALT levels |

| Arisanschinin E | 9.8 ± 0.9 | 9,200 ± 400 | 92% reduction in ALT levels |

| Schisandrin B | 18.6 ± 2.1 | 6,800 ± 250 | 78% reduction in ALT levels |

| Gomisin A | 15.3 ± 1.5 | 7,100 ± 200 | 81% reduction in ALT levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.